![molecular formula C10H13N3O2S B3868486 2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B3868486.png)
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Overview
Description
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione is a heterocyclic compound that contains both thiadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and maximizes atom economy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and microwave-assisted synthesis could be scaled up for industrial applications, ensuring efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of bacterial DNA gyrase or other enzymes, disrupting essential biological processes in microorganisms . In cancer cells, the compound could interfere with cell division or induce apoptosis through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
Thiadiazolopyrimidine-based polycyclic compounds: These compounds have shown significant antimicrobial and anticancer activities, similar to 2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione.
Uniqueness
This compound is unique due to its specific pentyl substitution, which may enhance its lipophilicity and biological activity compared to other similar compounds. This structural feature could potentially improve its efficacy in various applications.
Properties
IUPAC Name |
2-pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-3-4-5-8-12-13-9(15)6-7(14)11-10(13)16-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXRXNBOUIDUDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN2C(=O)CC(=O)N=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809136 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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